molecular formula C12H9N5O B5635111 7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole

7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B5635111
M. Wt: 239.23 g/mol
InChI Key: MTXXLIRYAOHEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound with a unique structure that combines a triazole ring and a benzoxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with 2-nitrobenzaldehyde, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole stands out due to its unique combination of a triazole ring and a benzoxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c1-2-4-8(5-3-1)17-13-9-6-7-10-12(11(9)14-17)16-18-15-10/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXXLIRYAOHEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=NN(N=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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